molecular formula C22H24ClN3O5 B2861072 Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235044-69-5

Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2861072
CAS No.: 1235044-69-5
M. Wt: 445.9
InChI Key: NPGLYJCAORFISO-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a piperidine carboxylate core, linked to a 5-chloro-2-methoxyaniline subunit via an oxoacetamide bridge. This specific architecture suggests potential for interaction with various biological targets. Its main research applications are anticipated in the areas of enzyme inhibition, receptor binding studies, and as a key intermediate in the synthesis of more complex molecules for drug discovery projects . The precise mechanism of action and primary molecular target are subjects for ongoing investigation and should be verified by the researching scientist. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a food additive. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and stability. Handling should be conducted in accordance with applicable laboratory safety guidelines.

Properties

IUPAC Name

phenyl 4-[[[2-(5-chloro-2-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c1-30-19-8-7-16(23)13-18(19)25-21(28)20(27)24-14-15-9-11-26(12-10-15)22(29)31-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGLYJCAORFISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H24ClN3O4C_{19}H_{24}ClN_{3}O_{4}, with a molecular weight of approximately 393.87 g/mol. The structure includes a piperidine ring, an acetamido group, and a chloro-substituted methoxyphenyl moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. A study screened various derivatives for their in vitro antimicrobial activity, revealing moderate to good effectiveness against several bacterial strains (Table 1).

CompoundBacterial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusGood
Compound CP. aeruginosaExcellent

Table 1: Antimicrobial activity of related compounds.

Anticancer Activity

Another significant area of research involves the anticancer potential of this compound. Studies have demonstrated that related piperidine derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, a recent study highlighted that compounds similar to our target compound showed promising results in inhibiting tumor growth in vitro and in vivo.

Case Studies

  • Case Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of phenyl piperidine derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of various piperidine derivatives against multi-drug resistant strains of bacteria. The findings suggested that modifications to the phenyl group enhanced antibacterial efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several piperidine/piperazine derivatives documented in the literature. Key comparisons include:

Compound Core Structure Substituents Melting Point (°C) Yield Key Reference
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (Target) Piperidine Phenyl carbamate, 5-chloro-2-methoxyphenyl N/A N/A
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine (Compound 23) Piperazine Benzodioxole, 5-chloro-2-methoxyphenyl 177–178 65%
tert-Butyl-4-(((1,3-dioxoisoindolin-2-yl)oxy)(phenyl)methyl)piperidine-1-carboxylate Piperidine tert-Butyl carbamate, phthalimide N/A 91–94%
1-{2-[(5-amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide Piperidine Fluorophenyl, carboxamide N/A N/A

Key Observations :

  • Piperidine vs.
  • Substituent Impact : The 5-chloro-2-methoxyphenyl group is shared with Compound 23, suggesting possible similarities in hydrophobic interactions or halogen bonding. However, the benzodioxole group in Compound 23 may enhance metabolic stability compared to the phenyl carbamate in the target compound .
  • Synthetic Yields : Piperidine derivatives synthesized via asymmetric cyclopropanation (e.g., ) achieve higher yields (91–94%) than piperazine analogues (60–72%), possibly due to optimized catalytic conditions .
Physicochemical Properties

Elemental analysis data from highlights discrepancies in carbon content (e.g., 54.95% for C₂₆H₂₇BrN₂O₃·2HCl vs. >59% for other analogues), suggesting variability in purity or crystallinity among HCl salts . The target compound’s lack of a salt form may result in differing solubility profiles compared to these analogues.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including amide coupling and piperidine functionalization. Key steps include:

  • Coupling of 5-chloro-2-methoxyaniline with oxoacetic acid derivatives under reflux in anhydrous dichloromethane (DCM) using coupling agents like EDC/HOBt .
  • Piperidine core modification via nucleophilic substitution or reductive amination, requiring controlled temperatures (0–25°C) and inert atmospheres .
  • Optimization strategies : Vary solvents (e.g., DMF vs. THF), adjust catalyst concentrations (e.g., triethylamine), and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What initial in vitro assays are recommended to assess its biological activity?

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational modeling predict its interaction with target enzymes, and what parameters are critical for docking studies?

  • Software tools : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Key parameters :
  • Binding affinity : Calculate ΔG values to prioritize high-affinity conformations.
  • Active site flexibility : Apply induced-fit docking to account for receptor plasticity .
  • Validation : Compare predicted interactions with crystallographic data (e.g., PDB entries) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Experimental variables : Compare cell lines (e.g., primary vs. immortalized), assay protocols (e.g., incubation time), and compound solubility (DMSO vs. PBS) .
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., CLSI guidelines) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. How does modifying substituents on the phenyl or piperidine rings affect pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) studies :
  • Phenyl ring : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance metabolic stability .
  • Piperidine ring : Replace methyl groups with bulkier substituents to reduce CYP450-mediated oxidation .
    • ADMET profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives .

Q. What experimental approaches validate its stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks .
  • Light sensitivity : Expose to UV-Vis light and monitor photodegradation products using LC-MS .

Methodological Notes

  • Data contradiction analysis : Cross-reference biological activity data with structural analogs (e.g., oxadiazole or pyrazolopyrimidine derivatives) to identify conserved mechanisms .
  • Experimental design : Prioritize DoE (Design of Experiments) frameworks to systematically optimize synthesis and bioactivity testing .

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